molecular formula C19H29N3O3S B2397911 N,N-dimethyl-4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 2034295-93-5

N,N-dimethyl-4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2397911
CAS No.: 2034295-93-5
M. Wt: 379.52
InChI Key: LIYKVEDJXUYWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3O3S and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Dimethyl-4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with a sulfonamide group and a tetrahydronaphthalene moiety, which may contribute to its biological properties. The molecular formula is C15H22N2O2SC_{15}H_{22}N_2O_2S, and its molecular weight is approximately 298.41 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with various biological targets. These can include:

  • Enzyme Inhibition : Many piperidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes respectively .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various bacterial strains, likely due to their ability to disrupt cellular integrity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits α-glucosidase and cholinesterase
AntimicrobialExhibits activity against various bacterial strains
AntitumorPotential activity against cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Enzyme Inhibition Studies : A study conducted on a series of piperidine derivatives found that several compounds exhibited significant inhibition of α-glucosidase. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the piperidine ring enhanced inhibitory potency .
  • Antimicrobial Efficacy : A related study evaluated the antimicrobial effects of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed substantial antibacterial activity, suggesting potential for use in treating infections .
  • Anti-inflammatory Effects : Research involving piperidine-based compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Research Findings and Implications

The biological activity of this compound points towards its multifaceted role in pharmacology:

  • Therapeutic Potential : Given its enzyme inhibitory properties and antimicrobial activity, this compound may be developed further for therapeutic applications in metabolic disorders and infectious diseases.
  • Future Research Directions : Further studies are warranted to explore the full spectrum of biological activities, including in vivo efficacy and safety profiles.

Properties

IUPAC Name

N,N-dimethyl-4-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-21(2)19(23)22-11-9-15(10-12-22)14-20-26(24,25)18-8-7-16-5-3-4-6-17(16)13-18/h7-8,13,15,20H,3-6,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYKVEDJXUYWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.